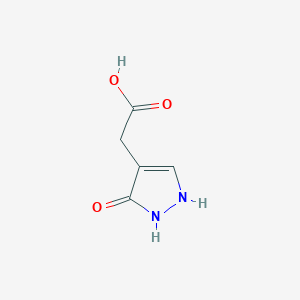

(3-hydroxy-1H-pyrazol-4-yl)acetic acid

描述

(3-Hydroxy-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a hydroxy group and an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications .

化学反应分析

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Conversely, ester derivatives hydrolyze back to the acid under basic or acidic conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate | 75–85% | |

| Hydrolysis | NaOH (aq), reflux | (3-hydroxy-1H-pyrazol-4-yl)acetic acid | >90% |

-

Mechanism : The acid’s carboxyl group reacts with alcohols via nucleophilic acyl substitution. Hydrolysis proceeds through nucleophilic attack by water or hydroxide ion.

Oxidation and Reduction

The hydroxyl group on the pyrazole ring can be oxidized, while the acetic acid moiety remains stable under mild conditions.

-

Notes : Oxidation of the hydroxyl group to a ketone is challenging due to competing decomposition. Reduction of the carboxyl group requires harsh conditions and is rarely utilized .

Condensation Reactions

The carboxylic acid participates in condensations with amines, hydrazines, and carbonyl compounds.

-

Mechanism : The carboxyl group activates toward nucleophilic attack, enabling formation of amides, hydrazides, and α,β-unsaturated derivatives .

Electrophilic Substitution on the Pyrazole Ring

The hydroxyl group at position 3 directs electrophiles to positions 4 and 5 of the pyrazole ring.

-

Notes : Nitration occurs at position 5 due to the hydroxyl group’s meta-directing effect. Halogenation favors position 5 but may produce minor isomers .

Heterocycle Formation

The acetic acid moiety serves as a precursor for synthesizing fused heterocycles.

-

Mechanism : Cyclocondensation with bifunctional reagents (e.g., hydrazines, thiourea) forms five- or six-membered heterocycles .

Metal Complexation

The hydroxyl and carboxyl groups enable coordination with transition metals.

-

Notes : These complexes exhibit potential in catalysis and material design due to their redox-active properties .

Critical Analysis of Reactivity

-

Steric Effects : The acetic acid group at position 4 hinders electrophilic substitution at adjacent positions.

-

Electronic Effects : The hydroxyl group enhances ring electron density, favoring electrophilic attack at position 5 .

-

Biological Relevance : Derivatives like amides and heterocycles show enhanced bioactivity, making them candidates for drug discovery .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including (3-hydroxy-1H-pyrazol-4-yl)acetic acid. Research indicates that compounds with a pyrazole moiety exhibit significant antibacterial and antifungal activities. For instance, a review of multicomponent reactions for synthesizing biologically active pyrazole derivatives shows that many compounds demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In addition to antimicrobial activity, pyrazole derivatives are also investigated for their anti-inflammatory effects. The ability of these compounds to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases. The molecular mechanisms underlying these effects are often explored through in silico docking studies, which predict the interaction between these compounds and specific biological targets .

Anticancer Potential

The anticancer properties of this compound are another area of active research. Various pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. Studies suggest that modifications to the pyrazole structure can enhance its cytotoxicity against different cancer cell lines .

Herbicidal Activity

This compound has been identified as a potential herbicide. Research indicates that pyrazole compounds can effectively control a wide range of weeds while exhibiting low toxicity to crops and non-target organisms. This characteristic makes them suitable for sustainable agricultural practices . The mechanism involves disrupting specific metabolic pathways in weeds, leading to their death without harming desirable plants.

Plant Growth Regulation

In addition to herbicidal properties, some pyrazole derivatives have been explored for their role as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, enhancing root development, or improving stress resistance in plants .

Corrosion Inhibition

The application of this compound as a corrosion inhibitor has been studied extensively. Pyrazole-containing compounds have shown effectiveness in protecting metal surfaces from corrosion in various environments. Their ability to form stable complexes with metal ions contributes to their protective qualities .

Dyeing Agents

Pyrazole derivatives are also utilized in the textile industry as dyeing agents due to their vibrant colors and stability. The incorporation of this compound into azo compounds has been explored for its potential use in fabric dyeing processes, providing an eco-friendly alternative to traditional dyes .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Significant biological activities reported |

| Agricultural Sciences | Herbicides, plant growth regulators | Low toxicity; effective weed control |

| Material Science | Corrosion inhibitors, dyeing agents | Eco-friendly alternatives; stable complexes |

作用机制

The mechanism of action of (3-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activities and receptor interactions, leading to its observed biological effects .

相似化合物的比较

- (3-Hydroxy-1H-pyrazol-5-yl)acetic acid

- (3-Hydroxy-1H-pyrazol-4-yl)propionic acid

- (3-Hydroxy-1H-pyrazol-4-yl)butyric acid

Comparison: Compared to its analogs, (3-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the acetic acid moiety enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

生物活性

(3-hydroxy-1H-pyrazol-4-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The hydroxyl and acetic acid functional groups contribute to its solubility and reactivity.

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

These findings indicate that the compound may inhibit tumor growth by targeting key cellular pathways involved in proliferation.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes its antimicrobial activity:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These findings highlight the potential for this compound to serve as a lead compound in the development of new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to modulate various signaling pathways. It acts as a soluble guanylate cyclase (sGC) stimulator, which enhances the production of cyclic GMP (cGMP), a secondary messenger involved in numerous physiological processes, including vasodilation and inhibition of platelet aggregation . This mechanism underlines its potential use in cardiovascular therapies.

Case Studies

- Antitumor Activity : A study conducted by Kumar et al. demonstrated that derivatives of this compound exhibited potent antiproliferative effects on lung and breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Research : In an experimental model for arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical outcomes, suggesting its therapeutic potential in managing inflammatory diseases .

属性

IUPAC Name |

2-(3-oxo-1,2-dihydropyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-4(9)1-3-2-6-7-5(3)10/h2H,1H2,(H,8,9)(H2,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFCCZLIZRQRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-99-3 | |

| Record name | 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。